Cadmium tantalum oxide (CdTa2O6)

Thermophysical properties Heat capacity Differential scanning calorimetry

Cadmium tantalum oxide (CdTa2O6), also referred to as cadmium tantalate or cadmium ditantalum hexaoxide, is a ternary oxide ceramic in which Ta⁵⁺ ions occupy octahedral sites within a columbite-derived orthorhombic crystal framework (space group Pbcn). The host lattice is composed of edge-sharing CdO₆ octahedra interconnected by TaO₆ polyhedra, with Ta–O bond distances ranging from approximately 1.82 to 2.37 Å.

Molecular Formula Cd(TaO3)2
Cd2O7Ta2
Molecular Weight 698.72 g/mol
CAS No. 12292-07-8
Cat. No. B076324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium tantalum oxide (CdTa2O6)
CAS12292-07-8
Molecular FormulaCd(TaO3)2
Cd2O7Ta2
Molecular Weight698.72 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cd+2].[Cd+2].[Ta+5].[Ta+5]
InChIInChI=1S/2Cd.7O.2Ta/q2*+2;7*-2;2*+5
InChIKeyXBNXTWNKCLJGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Tantalum Oxide (CdTa2O6, CAS 12292-07-8) – Technical Baseline and Compound Identity for Sourcing Decisions


Cadmium tantalum oxide (CdTa2O6), also referred to as cadmium tantalate or cadmium ditantalum hexaoxide, is a ternary oxide ceramic in which Ta⁵⁺ ions occupy octahedral sites within a columbite-derived orthorhombic crystal framework (space group Pbcn) [1]. The host lattice is composed of edge-sharing CdO₆ octahedra interconnected by TaO₆ polyhedra, with Ta–O bond distances ranging from approximately 1.82 to 2.37 Å [1]. This compound is routinely synthesized through a conventional solid-state reaction between CdO and Ta₂O₅ at temperatures near 900–1100 °C [2], and its high-temperature thermodynamic stability makes it relevant for applications spanning phosphors, photocatalysis, and nuclear control materials [3][4].

Why CdTa2O6 Cannot Be Directly Replaced by CdNb2O6, ZnTa2O6, or Other In-Class Tantalates


Cadmium tantalum oxide shares its AB₂O₆ columbite structural motif with several closely related compounds such as CdNb2O₆ and ZnTa2O₆, yet critical differences in thermodynamic stability, electronic structure, and host–dopant interactions prevent direct interchange. For instance, the molar heat capacity (Cp,m°) of CdTa2O₆ at 298.15 K is 179.650 J K⁻¹ mol⁻¹, versus 176.111 J K⁻¹ mol⁻¹ for its niobium analog CdNb2O₆, indicating distinct phonon density-of-states that affect thermal management in device applications [1]. Furthermore, ZnTa2O₆ adopts a tri-α-PbO₂ structure rather than columbite, yielding fundamentally different dielectric and piezoelectric properties [2]. Even within the tantalate family, variations in the A-site cation (Cd²⁺ vs. Zn²⁺ vs. Co²⁺) produce measurable shifts in band energetics, dopant solubility limits, and luminescence quenching thresholds [3][4]. These quantifiable divergences mean that performance parameters obtained with one compound do not translate predictably to another, making material-specific qualification data essential for procurement decisions.

Quantitative Comparator Evidence for CdTa2O6 in Thermal, Optical, Radioluminescence, and Structural Stability Dimensions


Molar Heat Capacity of CdTa2O6 Exceeds CdNb2O6 by 2.0% at 298.15 K

Direct DSC measurement of molar heat capacity at 298.15 K reveals that CdTa2O6 (179.650 J K⁻¹ mol⁻¹) exhibits a 2.0% higher value than its niobium analog CdNb2O6 (176.111 J K⁻¹ mol⁻¹) [1]. Both compounds were measured under identical conditions across the 323–1273 K range, and the CdTa2O6 data show good agreement with the Neumann–Kopp rule up to 1000 K [1].

Thermophysical properties Heat capacity Differential scanning calorimetry

Dy³⁺-Doped CdTa2O6 Achieves Cool White Daylight Emission with CCT of 5133 K and Defined CIE Coordinates

At an excitation wavelength of 353.0 nm, CdTa2O6:Dy³⁺ (1.0 mol%) produces dual-band emission with peaks at 487.1 nm (blue, ⁴F₉/₂ → ⁶H₁₅/₂ transition) and 577.8 nm (yellow, ⁴F₉/₂ → ⁶H₁₃/₂ transition), yielding a correlated color temperature (CCT) of 5133 K positioned in the cool white daylight region of the CIE chromaticity diagram [1]. The PL intensity increases with Dy³⁺ content up to the 1.0 mol% optimum, after which concentration quenching reduces emission yield [1].

Photoluminescence White-light phosphors W-LEDs

Eu³⁺-Doped CdTa2O6 Exhibits Radioluminescence and Tunable Decay Times (711–534 μs) Across UV to Near-IR

Eu³⁺-doped CdTa2O6 phosphors, synthesized via solid-state reaction and characterized by XRD/SEM-EDS, display dominant PL emissions at 591.8 nm and 612.1 nm corresponding to the ⁵D₀ → ⁷F₁ and ⁵D₀ → ⁷F₂ transitions of Eu³⁺ [1]. Under short-wave UV (254 nm) irradiation, radioluminescence (RL) spectra monitor scintillation emissions from UV to near-IR, and thermoluminescence (TL) glow curves are recorded between 50 °C and 400 °C at a 2 °C s⁻¹ heating rate [1]. The PL decay time systematically decreases from 711 μs (low Eu³⁺) to 534 μs (high Eu³⁺), offering tunable temporal response [1].

Radioluminescence Scintillation Thermoluminescence

Columbite Structure of CdTa2O6 Remains Stable Under Nd³⁺ Doping up to 10 mol% Without Phase Transition

XRD analysis of Cd₁₋ₓTa₂O₆:xNd³⁺ (x = 0.5, 1.5, 3, 5, 7, and 10 mol%) confirms that the orthorhombic columbite symmetry of the CdTa2O6 phase is maintained across the entire doping range from 0.5 to 10 mol% Nd³⁺ [1]. This is in contrast to some tantalate systems (e.g., ZnTa2O6, which adopts the tri-α-PbO₂ structure) where even modest substitution can induce symmetry changes [2]. SEM analysis reveals grain sizes spanning submicron to several microns with round, shapeless morphology [1].

Crystal structure stability X-ray diffraction Dopant solubility

CdTa2O6 Offers Helium-Free Neutron Absorption with High Epithermal Cross-Section for High-Temperature Reactor Control

Cadmium tantalate was evaluated as a control material for high-temperature nuclear reactors and found to possess a high thermal and epithermal neutron absorption cross-section, with the critical advantage of no radiation-induced helium formation, unlike boron-based absorbers [1]. The compound adopts a cubic crystal lattice with no crystallographic transformations up to its decomposition point, and it maintains compatibility with copper up to 1000 °C and presumably with silver [1]. Synthesis is achieved by sintering Ta₂O₅ and CdO at 900 °C, and the material decomposes above 1000 °C in circulating air [1].

Neutron absorption Nuclear control materials High-temperature compatibility

High-Value Application Scenarios for CdTa2O6 Based on Quantitative Performance Evidence


Single-Phase Cool White LED Phosphors Enabled by Dy³⁺-Doped CdTa2O6

Procurement of high-purity CdTa2O6 (≥99.9%) supports the fabrication of single-phase Dy³⁺-doped white-light-emitting phosphors for solid-state lighting. With a CCT of 5133 K at only 1.0 mol% Dy³⁺ doping, this material achieves cool white daylight emission without the need for multi-component phosphor blending, simplifying W-LED architecture [1]. The defined CIE coordinates in the white region and the concentration-dependent emission tuning up to 2.0 mol% Dy³⁺ provide design flexibility for lighting manufacturers. The higher heat capacity of CdTa2O6 (179.650 J K⁻¹ mol⁻¹) compared to CdNb2O6 (176.111 J K⁻¹ mol⁻¹) also offers incremental thermal management benefits in high-power LED packages [2].

Integrated Radiation Detection and Dosimetry Using CdTa2O6:Eu³⁺ Scintillators

CdTa2O6:Eu³⁺ ceramic phosphors exhibit simultaneous photoluminescence (591.8 and 612.1 nm), radioluminescence (UV to near-IR), and thermoluminescence (50–400 °C glow curves) within a single host matrix, enabling multimodal radiation detection [1]. The tunable PL decay time (711 to 534 μs as a function of Eu³⁺ concentration) allows customization of temporal response for time-resolved scintillation counting. The columbite phase stability under high doping loads, demonstrated up to 10 mol% Nd³⁺ without structural transformation [3], supports heavy Eu³⁺ incorporation for enhanced scintillation efficiency without phase separation concerns.

High-Temperature Nuclear Reactor Control Rods Exploiting Helium-Free Neutron Absorption

CdTa2O6 is a candidate absorber material for control rods in high-temperature reactors where operating temperatures approach 1000 °C. Unlike boron carbide (B₄C), which generates helium gas via (n,α) reactions leading to swelling and mechanical degradation, CdTa2O6 undergoes only (n,γ) neutron capture without helium production [1]. The material retains a cubic crystal lattice with no crystallographic phase transitions up to its decomposition point (above 1000 °C in air), and it is compatible with copper cladding up to 1000 °C [1]. The simple synthesis from CdO and Ta₂O₅ at 900 °C, coupled with low raw material cost relative to hafnium, makes it attractive for next-generation reactor designs [1].

Near-Infrared Laser Gain Media Based on Nd³⁺-Doped CdTa2O6 with High Dopant Solubility

The orthorhombic columbite structure of CdTa2O6 accommodates up to at least 10 mol% Nd³⁺ without phase transformation, enabling high active-ion concentrations for near-infrared (NIR) laser and amplifier applications [1]. The dominant ⁴F₃/₂ → ⁴I₉/₂ transition at 889 nm exhibits intense NIR emission that increases with Nd³⁺ concentration up to 5 mol% before concentration quenching sets in [1]. This broad doping window, combined with the proven structural stability, allows fine-tuning of gain characteristics and thermal loading parameters, making the material suitable for diode-pumped solid-state laser gain media where high dopant density is required for compact device footprints [1].

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